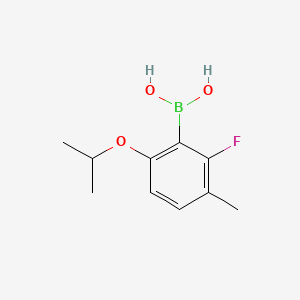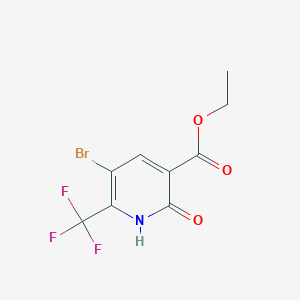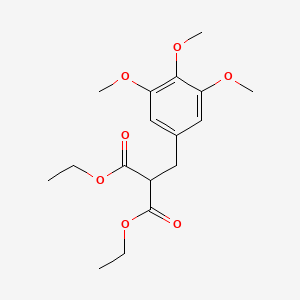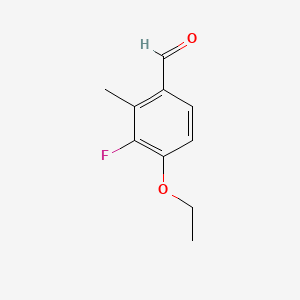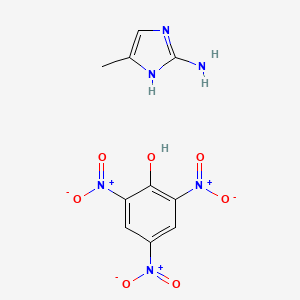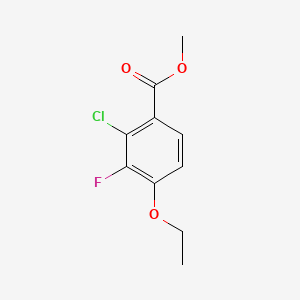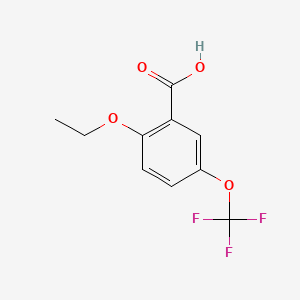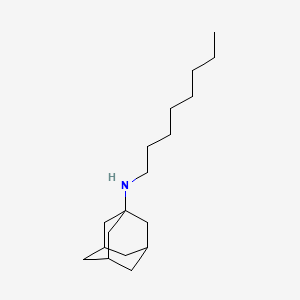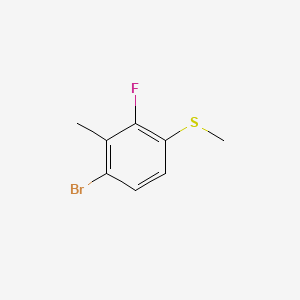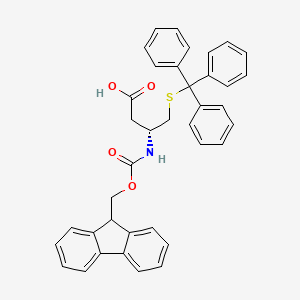
Fmoc-beta-HomoCys(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-beta-HomoCys(Trt)-OH: is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol terminus. These protective groups are commonly used in peptide synthesis to prevent unwanted reactions during the assembly of peptide chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically begins with commercially available homocysteine.
Protection of the Thiol Group: The thiol group of homocysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is then protected with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This step is also performed in an organic solvent like dimethylformamide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free homocysteine. The Fmoc group is typically removed using a base like piperidine, while the Trt group is removed using an acid like trifluoroacetic acid.
Substitution Reactions: The protected homocysteine can undergo substitution reactions at the thiol group, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Substitution: Various alkylating agents can be used for substitution at the thiol group.
Major Products:
Deprotected Homocysteine: Removal of protective groups yields free homocysteine.
Substituted Derivatives: Depending on the alkylating agent used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-beta-HomoCys(Trt)-OH is widely used in the synthesis of peptides and proteins. The protective groups ensure selective reactions during peptide assembly.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, offering a way to introduce homocysteine residues into therapeutic peptides.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Wirkmechanismus
Molecular Targets and Pathways:
Peptide Bond Formation: The primary mechanism of action involves the formation of peptide bonds during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct assembly of the peptide chain.
Thiol Chemistry: The thiol group of homocysteine can participate in various biochemical reactions, including disulfide bond formation and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cysteine(Trt)-OH: Similar to Fmoc-beta-HomoCys(Trt)-OH but with a cysteine backbone.
Fmoc-Homocysteine(Trt)-OH: Another homocysteine derivative with different protective groups.
Uniqueness:
Beta Position: The beta position of the homocysteine in this compound offers unique reactivity compared to other derivatives.
Protective Groups: The combination of Fmoc and Trt groups provides selective protection, making it highly useful in peptide synthesis.
Eigenschaften
CAS-Nummer |
646068-80-6 |
|---|---|
Molekularformel |
C38H33NO4S |
Molekulargewicht |
599.7 g/mol |
IUPAC-Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1 |
InChI-Schlüssel |
IFMIEVGWSYSZOU-SSEXGKCCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



